2-(4-Methylphenyl)cyclopropanamine

Description

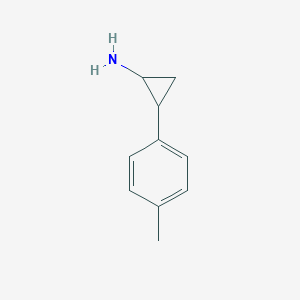

2-(4-Methylphenyl)cyclopropanamine is a cyclopropane-containing amine derivative with a 4-methylphenyl substituent at the 2-position of the cyclopropane ring. Cyclopropanamine derivatives are often explored for their unique conformational rigidity, which enhances binding affinity to biological targets .

Properties

CAS No. |

19009-67-7 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

2-(4-methylphenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C10H13N/c1-7-2-4-8(5-3-7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 |

InChI Key |

JVDFHGQPUOICBZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2CC2N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC2N |

Synonyms |

2-AMino-1-p-tolyl-cyclopropan |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Cyclopropanamine Derivatives

Table 1: Comparison of Cyclopropanamine Derivatives

Key Findings :

- Substituent Effects : The 4-methylphenyl group in the target compound increases lipophilicity compared to halogenated analogs (e.g., 3,4-difluorophenyl), which may improve BBB penetration but reduce metabolic stability due to fewer electron-withdrawing groups .

- Synthetic Relevance : The trifluoromethyl analog () is produced at 95% purity, suggesting robust synthetic protocols for halogenated cyclopropanamines, which could be adapted for the target compound .

Functional Group Variants: Non-Cyclopropanamine Compounds

Table 2: Compounds with 4-Methylphenyl Substituents

Key Findings :

- Core Structure Impact : Replacing the cyclopropanamine ring with indolizine () improves solubility and BBB penetration, highlighting how core heterocycles dictate pharmacokinetics .

- Biological Activity: The pyridazinone derivative () exhibits anti-inflammatory activity, suggesting that the 4-methylphenyl group may synergize with electron-deficient cores for target binding .

Market and Industrial Context

- Positional Isomer Comparison : 1-(4-Methylphenyl)cyclopropanamine () has established manufacturing protocols and market demand, but the 2-isomer’s commercial data remains undocumented. Structural differences may lead to divergent applications, such as distinct receptor selectivity in drug development .

- Regulatory Considerations : Halogenated cyclopropanamines (e.g., Ticagrelor impurities in ) require stringent purity controls, implying similar quality benchmarks for the target compound if used in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.